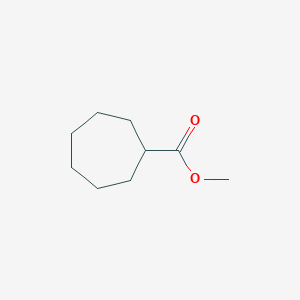

Methyl cycloheptanecarboxylate

Overview

Description

Methyl cycloheptanecarboxylate is involved in various chemical syntheses and reactions. It serves as a precursor or intermediate in the creation of cycloheptane derivatives and is used in organic chemistry for the synthesis of different complex molecules.

Synthesis Analysis

The compound can be synthesized through palladium-catalyzed decarboxylative [4 + 3] cyclization of gamma-methylidene-delta-valerolactones with 1,1-dicyanocyclopropanes. This method allows for the production of cycloheptane derivatives and has been applied to the synthesis of azepanes and selective ring-expansion reactions to yield nondecarboxylated nine-membered lactones (Shintani et al., 2009).

Molecular Structure Analysis

Although specific studies on the molecular structure analysis of methyl cycloheptanecarboxylate were not found, the related compounds and methodologies such as palladium-catalyzed cyclization and functionalization of alkanes and cycloalkanes provide insights into the structural aspects and the formation of cycloheptane-based derivatives.

Chemical Reactions and Properties

Methyl cycloheptanecarboxylate undergoes various chemical reactions, including carbonylation and cycloadditions. It reacts with CO under specific conditions to form esters of tertiary carboxylic acids (Akhrem et al., 2001). Additionally, its derivatives participate in [3+2+2] cyclization reactions leading to different cycloadducts (Barluenga et al., 2004).

Physical Properties Analysis

The thermodynamic and physical properties such as heat capacity and thermal behaviors of related compounds like cyclohexane and methylcyclohexane have been studied, providing insights into the stability and reactivity of cyclic compounds (Beckett et al., 1947).

Chemical Properties Analysis

The chemical properties of methyl cycloheptanecarboxylate and related cycloalkane compounds can be inferred from their reactivity, such as carbonylation reactions and interactions with CO, leading to various ester derivatives (Yoshida et al., 1976). These reactions illustrate the compound's reactivity and potential for transformation into other chemical entities.

Scientific Research Applications

Chemical Synthesis and Catalysis

Methyl cycloheptanecarboxylate has been used in various chemical syntheses. For instance, it was obtained in high yields by the carbonylation of cyclohexene using palladium(II) chloride–triphenylphosphine as a catalyst. This process was explored to understand the effects of different variables like the concentration of palladium(II) chloride, carbon monoxide pressure, and temperature on the rate of carbonylation (Yoshida et al., 1976). Additionally, methyl cycloheptanecarboxylate derivatives have been synthesized through reactions involving zinc and arylcarbaldehydes, contributing to advancements in organic chemistry and synthesis techniques (Kirillov et al., 2008).

Bioremediation Technology

Methyl cycloheptanecarboxylate and its derivatives have applications in bioremediation. A study involving the use of cyclodextrins for enhancing bioremediation showed that randomly methylated β-cyclodextrin significantly improved the bioremediation and detoxification of transformer oil-contaminated soils. This was achieved by increasing the bioavailability of pollutants and the activity of indigenous microorganisms (Molnár et al., 2005).

Electrochemical Processes

In electrochemistry, the acylation of cyclohexene and its methyl derivatives using aluminium anodes was studied, leading to the production of alkyl-cycloalkenyl ketones. This process provided insights into the electrochemical properties and potentials of cyclic olefins, including those related to methyl cycloheptanecarboxylate (Vukićević et al., 1995).

Medicinal Chemistry and Pharmacology

While explicit research on methyl cycloheptanecarboxylate in pharmacology is limited, its derivatives have been studied for their potential medicinal properties. For example, compounds synthesized from methyl-1-bromocyclohexane carboxylates showed analgesic activity, highlighting the possible relevance of methyl cycloheptanecarboxylate derivatives in developing new therapeutic agents (Kirillov et al., 2012).

properties

IUPAC Name |

methyl cycloheptanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-11-9(10)8-6-4-2-3-5-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPSYCOSYPDSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337581 | |

| Record name | Methyl cycloheptanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl cycloheptanecarboxylate | |

CAS RN |

60433-00-3 | |

| Record name | Methyl cycloheptanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

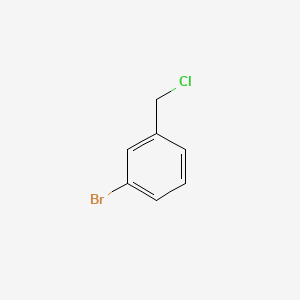

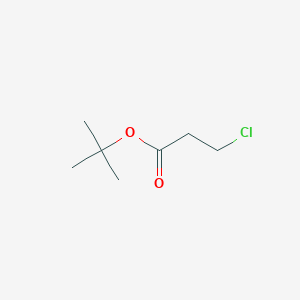

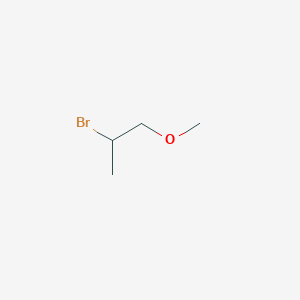

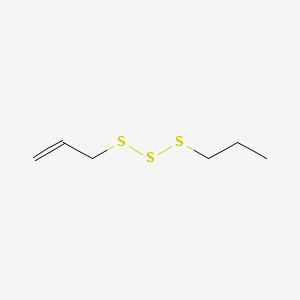

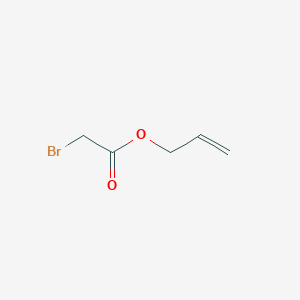

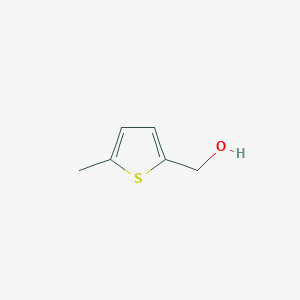

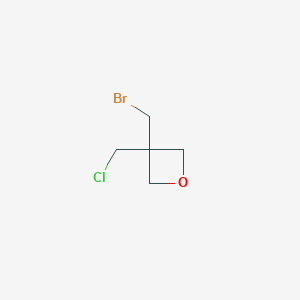

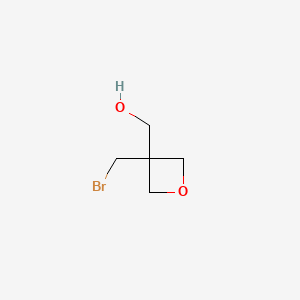

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.